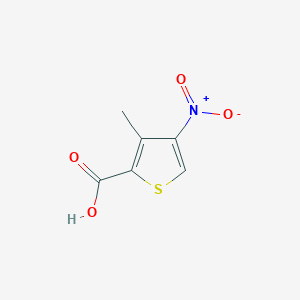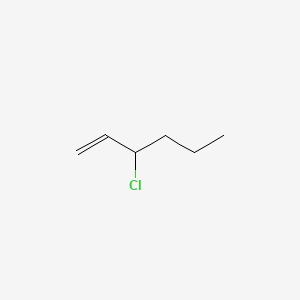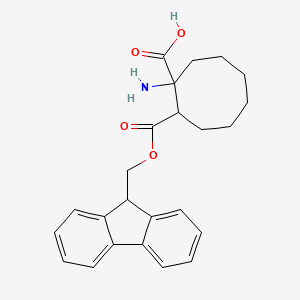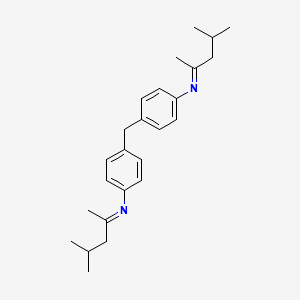
Benzenamine, 4,4'-methylenebis[N-(1,3-dimethylbutylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] is a complex organic compound with a unique structure that includes benzenamine groups linked by a methylene bridge and substituted with N-(1,3-dimethylbutylidene) groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] typically involves the reaction of benzenamine derivatives with formaldehyde and N-(1,3-dimethylbutylidene) groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in batch or continuous reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenamine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine compounds.
Applications De Recherche Scientifique
Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4,4’-methylenebis-: A simpler analog without the N-(1,3-dimethylbutylidene) groups.
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: A related compound with N,N-dimethyl substitutions.
Uniqueness
Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
54688-30-1 |
|---|---|
Formule moléculaire |
C25H34N2 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
4-methyl-N-[4-[[4-(4-methylpentan-2-ylideneamino)phenyl]methyl]phenyl]pentan-2-imine |
InChI |
InChI=1S/C25H34N2/c1-18(2)15-20(5)26-24-11-7-22(8-12-24)17-23-9-13-25(14-10-23)27-21(6)16-19(3)4/h7-14,18-19H,15-17H2,1-6H3 |
Clé InChI |
JIOIBTYPZZUMPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=C(C)CC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


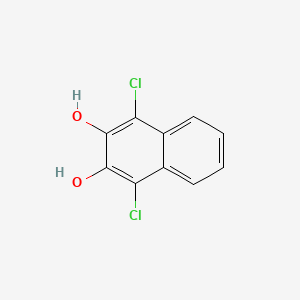
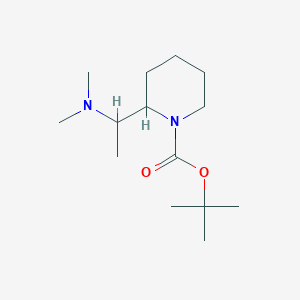
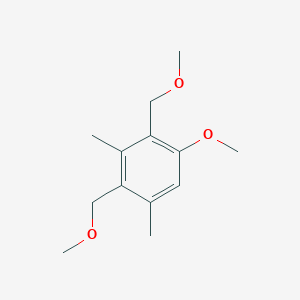
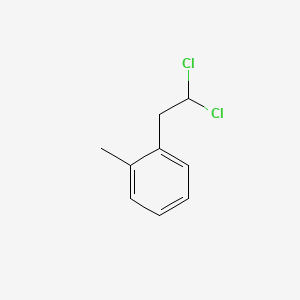
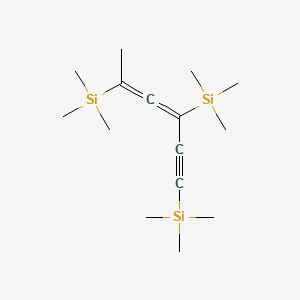
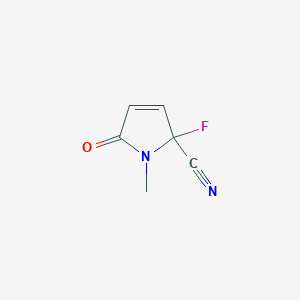
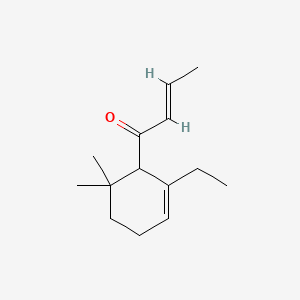
![Ethyl 2-amino-5-[2-naphthylthio]benzoate](/img/structure/B13955925.png)
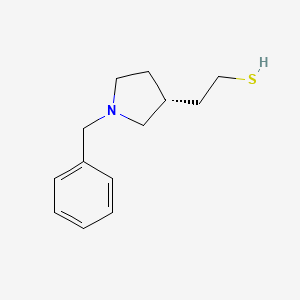

![2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane](/img/structure/B13955938.png)
